4-({4-[(3,5-Dimethoxyphenyl)carbonyl]piperazin-1-yl}carbonyl)-1-phenylpyrrolidin-2-one
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Overview
Description
4-({4-[(3,5-Dimethoxyphenyl)carbonyl]piperazin-1-yl}carbonyl)-1-phenylpyrrolidin-2-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring, a pyrrolidinone moiety, and a dimethoxyphenyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({4-[(3,5-Dimethoxyphenyl)carbonyl]piperazin-1-yl}carbonyl)-1-phenylpyrrolidin-2-one typically involves multiple steps, including the formation of the piperazine ring and the subsequent attachment of the dimethoxyphenyl and pyrrolidinone groups. Common synthetic routes may involve:
Formation of Piperazine Ring: This can be achieved through a Mannich reaction, where formaldehyde, a primary amine, and a secondary amine react to form the piperazine ring.
Attachment of Dimethoxyphenyl Group: This step often involves the use of a Friedel-Crafts acylation reaction, where the dimethoxyphenyl group is introduced to the piperazine ring.
Formation of Pyrrolidinone Moiety: The final step involves the cyclization of the intermediate compound to form the pyrrolidinone ring, often using a cyclization agent such as phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-({4-[(3,5-Dimethoxyphenyl)carbonyl]piperazin-1-yl}carbonyl)-1-phenylpyrrolidin-2-one can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as halides or amines replace functional groups on the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Halogenated or aminated derivatives
Scientific Research Applications
4-({4-[(3,5-Dimethoxyphenyl)carbonyl]piperazin-1-yl}carbonyl)-1-phenylpyrrolidin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-({4-[(3,5-Dimethoxyphenyl)carbonyl]piperazin-1-yl}carbonyl)-1-phenylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-{4-[(3,5-Dimethoxyphenyl)carbonyl]piperazin-1-yl}phenyl)pyridine-3-carboxamide
- (3,5-Dimethoxyphenyl){4-[(3,4,5-trimethoxyphenyl)carbonyl]piperazin-1-yl}methanone
Uniqueness
4-({4-[(3,5-Dimethoxyphenyl)carbonyl]piperazin-1-yl}carbonyl)-1-phenylpyrrolidin-2-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its piperazine ring and dimethoxyphenyl group contribute to its versatility in various chemical reactions and potential therapeutic applications.
Properties
Molecular Formula |
C24H27N3O5 |
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Molecular Weight |
437.5 g/mol |
IUPAC Name |
4-[4-(3,5-dimethoxybenzoyl)piperazine-1-carbonyl]-1-phenylpyrrolidin-2-one |
InChI |
InChI=1S/C24H27N3O5/c1-31-20-12-17(13-21(15-20)32-2)23(29)25-8-10-26(11-9-25)24(30)18-14-22(28)27(16-18)19-6-4-3-5-7-19/h3-7,12-13,15,18H,8-11,14,16H2,1-2H3 |
InChI Key |
TYAVFDONXLRRSU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C(=O)C3CC(=O)N(C3)C4=CC=CC=C4)OC |
Origin of Product |
United States |
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